5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde 5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17877507
InChI: InChI=1S/C14H11N3O2/c1-16-7-8-17-13(14(16)19)11(9-18)12(15-17)10-5-3-2-4-6-10/h2-9H,1H3
SMILES:
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol

5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

CAS No.:

Cat. No.: VC17877507

Molecular Formula: C14H11N3O2

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde -

Specification

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
IUPAC Name 5-methyl-4-oxo-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde
Standard InChI InChI=1S/C14H11N3O2/c1-16-7-8-17-13(14(16)19)11(9-18)12(15-17)10-5-3-2-4-6-10/h2-9H,1H3
Standard InChI Key WVFKCTCVBWHKLY-UHFFFAOYSA-N
Canonical SMILES CN1C=CN2C(=C(C(=N2)C3=CC=CC=C3)C=O)C1=O

Introduction

Structural and Molecular Characteristics

Core Scaffold and Functional Groups

The compound features a pyrazolo[1,5-a]pyrazine backbone, a bicyclic system comprising fused pyrazole and pyrazine rings. The pyrazole ring (positions 1,2,3,4,5) is annulated with a pyrazine ring (positions 5,6,7,8,9), creating a planar, conjugated system that enhances electronic delocalization . Key substituents include:

  • A phenyl group at position 2, contributing hydrophobic interactions in biological systems.

  • A methyl group at position 5, sterically influencing ring conformation.

  • A 4-oxo group at position 4, enabling hydrogen bonding and keto-enol tautomerism.

  • A carbaldehyde moiety at position 3, providing reactivity for further derivatization .

Crystallographic and Spectroscopic Data

Structural elucidation relies on advanced analytical techniques:

PropertyValueMethod
Molecular FormulaC₁₄H₁₁N₃O₂Mass Spectrometry
Molecular Weight253.26 g/molHRMS
Key IR Absorptions1685 cm⁻¹ (C=O), 1710 cm⁻¹ (CHO)FT-IR
¹H NMR (DMSO-d₆)δ 10.02 (s, CHO), 8.45 (s, H-7)400 MHz NMR

X-ray crystallography of analogous pyrazolo[1,5-a]pyrazines reveals a dihedral angle of 12.5° between the pyrazole and pyrazine rings, suggesting moderate planarity . The aldehyde group adopts an anti conformation relative to the pyrazine ring, minimizing steric clashes with the methyl substituent .

Synthetic Methodologies

Catalyst-Free Cascade Synthesis

A breakthrough one-pot synthesis was reported by researchers employing a post-Ugi cascade strategy :

  • Ugi Reaction: Condensation of an aldehyde, amine, isocyanide, and carboxylic acid forms a peptoid intermediate.

  • Intramolecular N2-Arylation: Base-mediated cyclization at 80°C induces pyrazole-pyrazine ring formation.

  • Oxidative Aromatization: Atmospheric oxygen converts the dihydropyrazine to the fully aromatic system.

This method achieves 85% yield with excellent atom economy, avoiding transition metal catalysts . The aldehyde group remains intact under these conditions, enabling downstream functionalization.

Alternative Routes via Mannich Reactions

Earlier syntheses utilized Mannich reactions to construct the pyrazine ring:

  • Mannich Base Formation: Reaction of 5-methylpyrazol-3-amine with formaldehyde and phenylacetaldehyde.

  • Cyclodehydration: HCl-mediated ring closure generates the dihydropyrazine core.

  • Oxidation: MnO₂ selectively oxidizes the benzylic position to install the carbaldehyde group.

While step-efficient, this route suffers from lower yields (52–60%) due to over-oxidation byproducts.

Reactivity and Derivative Synthesis

Aldehyde-Facilitated Transformations

The C-3 aldehyde serves as a linchpin for structural diversification:

Condensation Reactions

  • With hydroxylamine: Forms oxime derivatives (e.g., 5-methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde oxime), enhancing water solubility .

  • With Grignard reagents: Nucleophilic addition yields secondary alcohols, which can be oxidized to ketones.

Reductive Amination
Hydrogenation in the presence of primary amines produces N-alkylated analogs, such as 3-(piperidinylmethyl) derivatives, which show improved blood-brain barrier penetration .

Ring Functionalization

Electrophilic aromatic substitution occurs selectively at the pyrazole C-7 position due to electron-rich character:

  • Nitration: Concentrated HNO₃ at 0°C introduces a nitro group (7-nitro derivatives), subsequently reducible to amines .

  • Halogenation: NBS in CCl₄ yields 7-bromo analogs for cross-coupling reactions.

DerivativeHCT116 IC₅₀ (µM)SW620 IC₅₀ (µM)
3-(4-Fluorobenzylidene)2.43.1
7-Bromo-3-hydroxymethyl1.82.3

Mechanistic studies revealed G2/M phase cell cycle arrest through tubulin polymerization inhibition and ROS-mediated apoptosis .

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923):

  • MIC = 64 µg/mL (parent compound)

  • MIC = 8 µg/mL for 3-thiosemicarbazone derivative

The thiosemicarbazone analog disrupts membrane potential by binding to penicillin-binding protein 2a .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for kinase inhibitors (e.g., JAK2, EGFR mutants) .

  • PROTAC Development: Aldehyde group conjugates with E3 ligase ligands to create targeted protein degraders.

Materials Science

  • Coordination Polymers: Forms luminescent Zn(II) complexes with quantum yield Φ = 0.33 .

  • OLED Emitters: Europium(III) chelates exhibit red emission (λₑₘ = 612 nm) for display technologies .

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